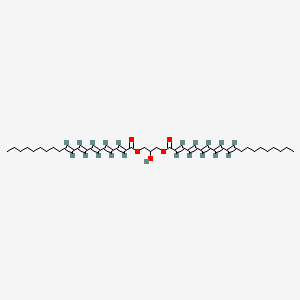

1,3-Dieicosapentaenoyl-rac-glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dieicosapentaenoyl glycerol (CAS Number: 140670-41-3) is a diacylglycerol that contains eicosapentaenoic acid (EPA) at the sn-1 and sn-3 positions . EPA is a long-chain polyunsaturated fatty acid found in fish oil and algae. This compound plays a crucial role in various biological processes due to its unique structure and properties.

Preparation Methods

Synthetic Routes:: 1,3-Dieicosapentaenoyl glycerol can be synthesized through chemical reactions involving glycerol and EPA. The specific synthetic routes may vary, but they generally involve esterification of EPA with glycerol. Detailed reaction conditions and catalysts are available in the literature.

Industrial Production:: While industrial-scale production methods for this compound are not widely documented, research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

1,3-Dieicosapentaenoyl glycerol can undergo various reactions:

Esterification: Formation of the ester bond between EPA and glycerol.

Hydrolysis: Cleavage of the ester bond to regenerate glycerol and EPA.

Oxidation/Reduction: EPA’s unsaturated bonds make it susceptible to oxidation or reduction reactions.

Enzymatic Modifications: Enzymes can modify the compound, affecting its biological activity.

Common reagents and conditions depend on the specific reaction type and purpose. Major products include the modified glycerol derivatives and EPA metabolites.

Scientific Research Applications

1,3-Dieicosapentaenoyl glycerol has diverse applications:

Biological Research: Studying its effects on cell membranes, lipid metabolism, and inflammation.

Medicine: Investigating its potential as an anti-inflammatory agent, cardiovascular protector, and neuroprotectant.

Nutraceuticals: Incorporating it into dietary supplements for health benefits.

Mechanism of Action

The compound’s mechanism of action involves:

Cell Membrane Modulation: Incorporation into cell membranes affects their fluidity and function.

Anti-Inflammatory Effects: EPA reduces inflammation by influencing signaling pathways.

Metabolic Regulation: EPA impacts lipid metabolism and gene expression.

Comparison with Similar Compounds

1,3-Dieicosapentaenoyl glycerol stands out due to its unique combination of EPA and glycerol. Similar compounds include other diacylglycerols, but none precisely match its structure.

Properties

Molecular Formula |

C43H64O5 |

|---|---|

Molecular Weight |

661.0 g/mol |

IUPAC Name |

[2-hydroxy-3-[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxypropyl] (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C43H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19-38,41,44H,3-18,39-40H2,1-2H3/b21-19+,22-20+,25-23+,26-24+,29-27+,30-28+,33-31+,34-32+,37-35+,38-36+ |

InChI Key |

PPNVTEYOCWQZTH-UXFZXDBVSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC(O)COC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COC(=O)C=CC=CC=CC=CC=CCCCCCCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.